molecular formula C19H20FN3O2S B6509694 4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 931967-60-1

4-(4-tert-butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B6509694
CAS No.: 931967-60-1
M. Wt: 373.4 g/mol
InChI Key: KCOFRXZTHFMLAY-UHFFFAOYSA-N
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Description

4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. These are heterocyclic compounds containing a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The compound is distinguished by its specific substituents, including a tert-butyl group attached to a benzenesulfonyl moiety and a fluorophenyl group. Triazoles have gained significant interest due to their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole can be achieved through a multi-step process. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the "click chemistry" reaction, which creates the 1,2,3-triazole ring. The key intermediates include azides and alkynes, which undergo cycloaddition under mild conditions.

Industrial Production Methods

For industrial-scale production, optimizations involve using safer solvents, lower temperatures, and cost-effective reagents. High-yielding processes are designed to meet the demands of large-scale manufacturing, ensuring purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions:

  • Oxidation: Introduces additional oxygen atoms into the molecule.

  • Reduction: Reduces the oxidation state of the compound.

  • Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate.

  • Reducing agents: Such as lithium aluminum hydride.

  • Substituting reagents: Such as halogens or nucleophiles.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

The compound has versatile applications across various fields:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Explored for its potential as a biochemical probe.

  • Medicine: Investigated for its pharmacological activities, including antifungal and antibacterial properties.

  • Industry: Utilized in material science for its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole exerts its effects involves binding to specific molecular targets, which may include enzymes or receptors. The triazole ring plays a critical role in interacting with biological molecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazole derivatives: Share the triazole ring but differ in substituents.

  • 1,2,4-Triazoles: Different arrangement of nitrogen atoms in the ring.

  • Benzene derivatives: Different functional groups attached to the benzene ring.

Uniqueness

The uniqueness of 4-(4-tert-Butylbenzenesulfonyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole lies in its specific combination of functional groups, which impart unique reactivity and potential biological activity. The presence of the tert-butyl group, in particular, can influence the compound's hydrophobicity and steric properties, distinguishing it from other triazole derivatives.

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Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-1-(3-fluorophenyl)-5-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13-18(21-22-23(13)16-7-5-6-15(20)12-16)26(24,25)17-10-8-14(9-11-17)19(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOFRXZTHFMLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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